molecular formula C9H4BrClFN B2637475 5-Bromo-4-chloro-8-fluoroquinoline CAS No. 1065093-13-1

5-Bromo-4-chloro-8-fluoroquinoline

Cat. No. B2637475
CAS RN: 1065093-13-1
M. Wt: 260.49
InChI Key: VKLBEBOKQVNTLX-UHFFFAOYSA-N
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Description

5-Bromo-4-chloro-8-fluoroquinoline is a chemical compound with the CAS Number: 1065093-13-1 . It has a molecular weight of 260.49 . It is a solid substance that is stored at ambient temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H4BrClFN/c10-5-1-2-7(12)9-8(5)6(11)3-4-13-9/h1-4H . The InChI key is VKLBEBOKQVNTLX-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 260.49 .

Scientific Research Applications

Metalation and Functionalization

5-Bromo-4-chloro-8-fluoroquinoline serves as a versatile precursor in metalation and functionalization reactions. The compound's halogen atoms can be selectively replaced with other functional groups, facilitating the synthesis of a wide array of derivatives. This reactivity is exploited to introduce different functional groups sequentially, leading to compounds with varied biological and chemical properties (Ondi, Volle, & Schlosser, 2005).

Synthesis of Biological Active Compounds

Research has shown that derivatives of this compound can exhibit significant biological activities. For instance, the compound's derivatives have been screened for antibacterial and antifungal properties, demonstrating broad-spectrum antibacterial activity against both gram-positive and gram-negative bacteria, and some compounds have shown remarkable antifungal activity (Abdel‐Wadood et al., 2014).

Cytotoxic Studies

The compound and its derivatives have been evaluated for their cytotoxic potential against various cancer cell lines. Certain derivatives, especially those involving metal complexes with Co(III), Ni(II), and Cu(II), have shown enhanced antiproliferative activity, suggesting their potential as chemotherapeutic agents (Kotian et al., 2021).

Synthetic Methodologies

The compound is a key intermediate in the synthesis of various pharmacologically relevant structures. Its utility in developing PI3K/mTOR inhibitors highlights its significance in medicinal chemistry research. Optimizing synthetic routes to enhance yield and purity is an ongoing area of study, demonstrating its crucial role in drug discovery (Nishimura & Saitoh, 2016).

Material Science Applications

Beyond biological activities, this compound derivatives have been explored in material sciences, such as in the development of photochromic compounds. These compounds exhibit thermal and photo-induced isomerization, which can be leveraged in creating smart materials and sensors (Voloshin et al., 2008).

Safety and Hazards

5-Bromo-4-chloro-8-fluoroquinoline is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, avoiding contact with skin and eyes, wearing protective equipment, and ensuring adequate ventilation .

properties

IUPAC Name

5-bromo-4-chloro-8-fluoroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrClFN/c10-5-1-2-7(12)9-8(5)6(11)3-4-13-9/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKLBEBOKQVNTLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=CC=NC2=C1F)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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